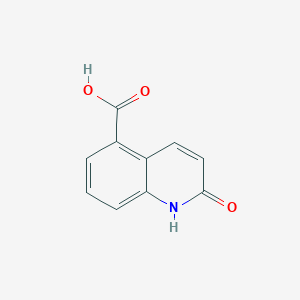

2-Hydroxyquinoline-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHZJFNXPLDYNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)NC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80531408 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83734-43-4 | |

| Record name | 1,2-Dihydro-2-oxo-5-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83734-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80531408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyquinoline-5-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Hydroxyquinoline-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in drug discovery, analytical chemistry, and materials science. We will delve into its fundamental chemical properties, spectroscopic characteristics, a validated synthetic workflow, and its diverse applications, grounding all claims in authoritative scientific literature.

Core Compound Profile and Tautomerism

This compound (CAS No: 83734-43-4) is a quinoline derivative characterized by a hydroxyl group at the 2-position and a carboxylic acid at the 5-position.[1][2] A critical feature governing its reactivity and spectroscopic properties is the phenomenon of lactam-lactim tautomerism. The molecule exists in a dynamic equilibrium between the lactim (enol) form, this compound, and the more stable lactam (keto) form, 2-oxo-1,2-dihydroquinoline-5-carboxylic acid. In polar solvents, the equilibrium strongly favors the lactam tautomer.[3] This structural duality is paramount for interpreting analytical data and predicting chemical behavior.

Diagram 1: Lactam-Lactim Tautomeric Equilibrium

Caption: Equilibrium between the lactim and lactam forms.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 83734-43-4 | [1][2][4][5] |

| Molecular Formula | C₁₀H₇NO₃ | [1][2][4] |

| Molecular Weight | 189.17 g/mol | [1][2][4] |

| Boiling Point | 472.7 ± 45.0 °C at 760 mmHg | [6] |

| Flash Point | 214 °C | [4] |

| Purity | ≥95% (typical commercial) | [2][6] |

| Appearance | Solid (form may vary) | [7] |

Spectroscopic Characterization

Accurate structural elucidation relies on a combination of spectroscopic techniques. The prevalence of the lactam tautomer in solution is a key consideration for interpreting NMR and IR spectra.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns will be indicative of the substitution pattern. A broad signal corresponding to the carboxylic acid proton (COOH) would typically appear far downfield (>10 ppm). The N-H proton of the lactam form would also be present.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will display ten distinct signals, including a characteristic signal for the carbonyl carbon (C=O) of the lactam form, typically in the 160-180 ppm range, and a signal for the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorptions would include a strong, broad O-H stretch from the carboxylic acid, a C=O stretch from the lactam ring, and another C=O stretch from the carboxylic acid. The presence of the lactam C=O is strong evidence for the dominant tautomeric form.[9]

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 189.[9]

Synthesis Pathway: A Methodological Approach

While multiple synthetic routes to quinoline derivatives exist, a robust and common approach involves the cyclization of substituted anilines. The following protocol outlines a plausible synthesis based on established chemical principles, such as the Gould-Jacobs reaction or similar cyclization strategies.

Diagram 2: Proposed Synthetic Workflow

Caption: A plausible synthetic route to the target compound.

Experimental Protocol

Causality: This protocol is designed for clarity and reproducibility. The initial condensation forms an anilinomalonate intermediate. High-temperature cyclization is a standard method for forming the quinolone ring system. Finally, saponification followed by acidic workup hydrolyzes the ester and isolates the desired carboxylic acid.

-

Step 1: Condensation Reaction:

-

In a round-bottom flask equipped with a distillation head, combine 3-amino-4-hydroxybenzoic acid and a slight excess of diethyl malonate.

-

Heat the mixture gently under vacuum. The reaction is driven by the removal of ethanol as a byproduct. Monitor the reaction until ethanol distillation ceases.

-

The resulting crude product is the diethyl N-(2-carboxy-5-hydroxyphenyl)aminomethylenemalonate intermediate.

-

-

Step 2: Thermal Cyclization:

-

Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the solution to approximately 240-250 °C. This high temperature provides the activation energy required for the intramolecular cyclization to form the quinoline ring.

-

Maintain this temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and dilute with an aliphatic hydrocarbon solvent (e.g., hexane) to precipitate the cyclized product. Filter and wash the solid.

-

-

Step 3: Saponification and Acidification:

-

Suspend the crude cyclized ester in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux to hydrolyze the ester to the corresponding carboxylate salt.

-

After cooling the solution to room temperature, acidify it carefully with concentrated hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).

-

The target compound, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

-

Applications in Research and Drug Development

The unique structural features of this compound—a chelating-capable hydroxy-quinoline core combined with a reactive carboxylic acid handle—make it a valuable building block in several scientific domains.

Diagram 3: Key Application Areas

Caption: Major applications of the title compound.

Pharmaceutical and Medicinal Chemistry

Quinoline derivatives are well-established pharmacophores with a wide range of biological activities.[10][11][12] this compound serves as a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules.[6]

-

Antimalarial and Antimicrobial Agents: The quinoline core is fundamental to many antimalarial drugs. This compound can be used to synthesize novel derivatives aimed at overcoming drug resistance.[6] Its structure is also explored in the development of new antibacterial and antifungal agents.[11][13]

-

Enzyme Inhibition: The ability of the hydroxyquinoline moiety to interact with active sites of enzymes makes it a valuable scaffold for designing specific enzyme inhibitors, which is a key strategy in modern drug development.[6]

Analytical and Coordination Chemistry

The 2-hydroxy-N-heterocyclic structure is an excellent chelating agent for a variety of metal ions.[14][15]

-

Metal Ion Detection: This property is leveraged in analytical chemistry for the detection and quantification of trace metals.[6] The formation of metal complexes often results in a color change or fluorescence, enabling sensitive spectroscopic analysis.

-

Coordination Polymers and MOFs: The carboxylic acid group provides a site for polymerization or incorporation into Metal-Organic Frameworks (MOFs). This opens avenues in materials science for creating functional materials with specific catalytic, adsorption, or sensory properties.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a versatile platform for innovation. Its rich chemistry, governed by its tautomeric nature and functional group arrangement, provides a foundation for advancements in medicine, chemical analysis, and materials science. This guide has provided the core technical knowledge, from fundamental properties to a practical synthetic framework, to empower researchers and scientists in leveraging this compound's full potential.

References

-

LookChem. This compound. [Link]

-

Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid. [Link]

-

PubChem. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3. [Link]

-

MySkinRecipes. This compound. [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids. [Link]

-

University of Canterbury Research Repository. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]

-

ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

Scientific & Academic Publishing. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]

-

ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 83734-43-4 | IDA73443 [biosynth.com]

- 5. This compound CAS#: 83734-43-4 [m.chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 8. This compound(83734-43-4) 1H NMR [m.chemicalbook.com]

- 9. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]

- 14. repository.uncw.edu [repository.uncw.edu]

- 15. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxyquinoline-5-carboxylic Acid and its Derivatives

Abstract

The 2-hydroxyquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] The incorporation of a carboxylic acid group at the 5-position further enhances its potential as a versatile building block for drug discovery, offering a handle for molecular modifications and influencing pharmacokinetic properties. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing 2-hydroxyquinoline-5-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of classical name reactions, provide detailed, field-proven experimental protocols, and discuss the logical framework behind key experimental choices, targeting an audience of researchers, medicinal chemists, and drug development professionals.

The 2-Hydroxyquinoline Core: Structure and Significance

A critical feature of 2-hydroxyquinoline is its existence in a tautomeric equilibrium with its keto form, quinolin-2(1H)-one.[2] The position of this equilibrium is influenced by the solvent, with the keto form generally predominating in polar solvents.[2] This tautomerism is crucial as it affects the molecule's reactivity and biological interactions. Derivatives of the quinoline core have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The carboxylic acid functionality at the C5 position provides a key site for derivatization, enabling the synthesis of esters, amides, and other analogues to modulate activity and ADME properties.

Primary Synthetic Strategies

The construction of the 2-hydroxyquinoline ring system can be achieved through several robust and well-established synthetic methodologies. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Knorr Quinoline Synthesis: A Direct Approach

The Knorr quinoline synthesis is a classical and highly effective method for preparing 2-hydroxyquinolines (also known as 2-quinolones).[5][6] The reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide intermediate.[5][7] This method is particularly well-suited for the synthesis of our target molecule, as the required β-ketoanilide can be readily prepared from 3-aminobenzoic acid.

Causality of the Mechanism: The reaction is driven by the generation of a highly electrophilic carbocation intermediate under strong acidic conditions (e.g., concentrated H₂SO₄ or polyphosphoric acid). This superelectrophile then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aniline ring, followed by dehydration to yield the stable, aromatic 2-hydroxyquinoline product.[7]

Diagram: Mechanism of the Knorr Quinoline Synthesis

Caption: The Knorr synthesis proceeds via acid-catalyzed cyclization.

Alternative Routes: Doebner-von Miller and Combes Syntheses

While the Knorr synthesis is often the most direct route to 2-hydroxyquinolines, other classical methods can be adapted to produce a variety of quinoline derivatives.

-

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[8][9] While powerful, it typically produces quinolines that are not hydroxylated at the 2-position and can be prone to side reactions like polymerization, requiring careful control of reaction conditions.[10] To synthesize the target molecule, one would need to start with 3-aminobenzoic acid and an appropriate α,β-unsaturated carbonyl precursor, followed by a subsequent oxidation/hydroxylation step, making it a less direct approach.

-

Combes Quinoline Synthesis: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[11][12] The mechanism involves the formation of an enamine intermediate, followed by protonation and cyclization.[13][14] This method is excellent for producing quinolines with substituents at the 2- and 4-positions but is not the primary choice for synthesizing the parent this compound.

Experimental Protocols & Workflows

The following protocols are presented as robust, self-validating systems for the synthesis of the target compound and its derivatives.

General Experimental Workflow

A successful synthesis relies on a systematic workflow from reaction setup to final product purification and characterization.

Diagram: General Synthetic Workflow

Caption: A systematic workflow ensures reproducibility and purity.

Protocol 1: Synthesis of this compound via Knorr Synthesis

This protocol is adapted from the general principles of the Knorr quinoline synthesis.[5][7] It is a two-step process involving the formation of a β-ketoanilide followed by acid-catalyzed cyclization.

Step A: Synthesis of the β-Ketoanilide Intermediate

-

Reagent Setup: In a round-bottom flask, dissolve 3-aminobenzoic acid (1 eq.) in a suitable solvent such as toluene or xylene.

-

Addition: Add ethyl acetoacetate (1.1 eq.) to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the water and ethanol formed during the reaction.

-

Isolation: Cool the reaction mixture. The product, N-(3-carboxyphenyl)-3-oxobutanamide, will often precipitate. Collect the solid by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove unreacted starting materials. The product can be used in the next step without further purification.

Step B: Acid-Catalyzed Cyclization

-

Reagent Preparation: To a clean, dry flask, add polyphosphoric acid (PPA) (approx. 10 times the weight of the anilide) or concentrated sulfuric acid (5-10 volumes).

-

Reaction Setup: Carefully add the β-ketoanilide from Step A to the acid with vigorous stirring. The addition may be exothermic.

-

Cyclization: Heat the mixture to 80-100°C and maintain for 2-4 hours.[5] Monitor the reaction's completion using thin-layer chromatography (TLC).

-

Work-up: Cool the reaction vessel in an ice bath. Very carefully and slowly, pour the acidic mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7). The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Protocol 2: Synthesis of an Ester Derivative (Methyl 2-hydroxyquinoline-5-carboxylate)

Esterification of the carboxylic acid is a common derivatization strategy.

-

Reagent Setup: Suspend this compound (1 eq.) in methanol (20-30 volumes).

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux for 8-12 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Neutralize the remaining acidic solution carefully with a saturated solution of sodium bicarbonate.

-

Isolation: The methyl ester will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum. Recrystallize from ethanol if necessary.

Comparative Data Summary

The selection of a synthetic route often involves a trade-off between reaction conditions, yield, and substrate scope. The following table provides a comparative overview of the primary methods discussed.

| Synthesis Method | Key Reactants | Typical Conditions | Key Advantages | Key Limitations |

| Knorr Synthesis | β-Ketoanilide | Strong acid (H₂SO₄, PPA), 80-100°C | Direct route to 2-hydroxyquinolines; generally good yields.[5] | Requires pre-synthesis of the anilide; harsh acidic conditions. |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong acid (HCl, H₂SO₄), Heat | One-pot reaction from simpler precursors.[15] | Prone to polymerization/tar formation; not a direct route for 2-OH quinolines.[10] |

| Combes Synthesis | Aniline, β-Diketone | Acid catalyst, Heat | Good for 2,4-disubstituted quinolines.[12] | Regioselectivity can be an issue with unsymmetrical diketones.[12] |

Conclusion for the Field

The synthesis of this compound and its derivatives is a cornerstone for the development of novel therapeutic agents. The Knorr quinoline synthesis represents the most direct and reliable method for accessing the core structure, leveraging readily available starting materials. Subsequent derivatization of the carboxylic acid handle allows for extensive structure-activity relationship (SAR) studies. By understanding the mechanistic principles behind these classical syntheses and adhering to systematic experimental workflows, researchers can efficiently generate libraries of these valuable compounds for biological screening and advance the frontiers of drug discovery.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.

- Combes quinoline synthesis - Wikipedia.

- Application Notes and Protocols for the Synthesis of 2-Hydroxyquinoline - Benchchem.

- Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare.

- Doebner–Miller reaction - Wikipedia.

- Doebner-Miller Reaction - SynArchive.

- Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube.

- Synthesis of 2-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide - Benchchem.

- Knorr quinoline synthesis - Wikipedia.

- Doebner-Miller reaction and applic

- Combes Quinoline Synthesis.

- Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.

- Knorr Quinoline Synthesis - SynArchive.

- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm

- An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance - Benchchem.

- Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. synarchive.com [synarchive.com]

- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. benchchem.com [benchchem.com]

- 11. iipseries.org [iipseries.org]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 14. youtube.com [youtube.com]

- 15. Doebner-Miller reaction and applications | PPTX [slideshare.net]

A Technical Guide to 2-Hydroxyquinoline-5-carboxylic acid: Structure, Properties, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-5-carboxylic acid, a heterocyclic compound of significant interest to the scientific community. The document elucidates its molecular structure, including its tautomeric nature, and provides its definitive IUPAC nomenclature. Key physicochemical properties are systematically tabulated, and a plausible synthetic route is detailed with a step-by-step protocol. Furthermore, this guide explores the compound's current and potential applications, particularly as a versatile building block in medicinal chemistry and drug development. This content is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a detailed understanding of this valuable chemical intermediate.

Introduction

Quinoline derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as scaffolds in drug discovery.[1] Within this important class of compounds, this compound (also known as 2-oxo-1,2-dihydroquinoline-5-carboxylic acid) emerges as a particularly valuable intermediate. Its bifunctional nature, featuring both a carboxylic acid group and a hydroxyl group on the quinoline core, allows for diverse chemical modifications. This unique structural arrangement makes it a sought-after precursor for synthesizing more complex molecules with potential therapeutic properties, including anticancer and antimicrobial agents.[2][3] This guide offers an in-depth analysis of its chemical identity, properties, and scientific utility.

Molecular Structure and Nomenclature

A precise understanding of the molecular structure is fundamental to exploiting the compound's reactivity and function.

IUPAC Name and Synonyms

The compound exhibits keto-enol tautomerism, a phenomenon where a chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. Due to this, it is most accurately named based on its more stable keto form (the "oxo" or "quinolone" form).

-

Systematic IUPAC Name: 2-oxo-1,2-dihydroquinoline-5-carboxylic acid[4]

-

Common Synonyms: this compound, 5-Carboxycarbostyril[4]

Tautomerism and Chemical Structure

The equilibrium between the hydroxy (enol) and oxo (keto) forms is a defining characteristic of this molecule. The keto tautomer, 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, is generally the predominant and more stable form. This structural feature governs its hydrogen bonding capabilities, solubility, and reactivity in subsequent synthetic steps.

Caption: Conceptual workflow for quinoline synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on general chemical principles for quinoline synthesis. [6][7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-amino-2-carboxybenzene (anthranilic acid derivative) with a suitable three-carbon carbonyl compound (e.g., pyruvic acid).

-

Solvent and Catalyst: Add a high-boiling point solvent such as diphenyl ether or Dowtherm A. An acid catalyst, like polyphosphoric acid (PPA), is introduced to promote the reaction.

-

Heating and Reflux: Heat the reaction mixture to a high temperature (typically 180-250°C) under constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice-water or an aqueous sodium bicarbonate solution to precipitate the crude product and neutralize the acid catalyst.

-

Filtration: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual solvent and inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the purified this compound.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods (NMR, IR, MS) and melting point analysis.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile chemical intermediate. Its dual reactive sites—the carboxylic acid and the hydroxyl/amide group—allow for orthogonal functionalization.

-

Pharmaceutical Scaffolding: It serves as a foundational scaffold for the synthesis of novel drug candidates. The carboxylic acid can be converted into esters, amides, or other functional groups, while the quinolone nitrogen can be alkylated or acylated to build molecular diversity. [3]* Anticancer Research: Many quinoline derivatives exhibit potent anticancer activity, often by inhibiting key enzymes like DNA topoisomerases or protein kinases. [2]This molecule provides a starting point for developing new compounds targeted at cancer-related pathways.

-

Metal Ion Chelation: The 8-hydroxyquinoline core is a well-known metal chelator. While this compound is the 2-hydroxy isomer, the general quinoline structure can be modified to create ligands for various metal ions, with applications in bio-imaging, analytical chemistry, and as potential metalloenzyme inhibitors. [3][8]* Antimicrobial Agents: The quinoline ring is a key component of several antibacterial and antifungal drugs. This acid can be used to synthesize new derivatives to combat drug-resistant pathogens. [9]

Conclusion

This compound, more systematically named 2-oxo-1,2-dihydroquinoline-5-carboxylic acid, is a high-value heterocyclic compound. Its stable tautomeric structure, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for synthetic chemists. Its primary role as a sophisticated building block in the development of pharmaceuticals and biologically active molecules ensures its continued importance in medicinal chemistry and related scientific fields. Further exploration of its derivatives will undoubtedly lead to the discovery of novel compounds with significant therapeutic potential.

References

-

LookChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Retrieved January 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 2, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C10H7NO3). Retrieved January 2, 2026, from [Link]

-

ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved January 2, 2026, from [Link]

-

Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved January 2, 2026, from [Link]

-

University of Canterbury Research Repository. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved January 2, 2026, from [Link]

-

The Journal of Physical Chemistry. (2007). Spectroscopy and structure of 2-hydroxyquinoline. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved January 2, 2026, from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 2, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 83734-43-4 | IDA73443 [biosynth.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, UV-Vis) of 2-Hydroxyquinoline-5-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Hydroxyquinoline-5-carboxylic Acid

This document provides a comprehensive technical exploration of the spectroscopic properties of this compound. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, emphasizing the critical role of tautomerism in interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound.

The Foundational Principle: Lactam-Lactim Tautomerism

Before any spectral data can be meaningfully interpreted, it is imperative to understand that this compound exists in a dynamic equilibrium between two tautomeric forms: the lactim (enol) form, which is this compound, and the lactam (keto) form, known as 2-oxo-1,2-dihydroquinoline-5-carboxylic acid.[1][2] This equilibrium is not static; its position is profoundly influenced by the molecular environment, particularly the polarity of the solvent.[3]

In nonpolar environments or the gas phase, the hydroxyquinoline (lactim) form may be more stable. However, in the polar solvents typically used for spectroscopic analysis (like DMSO or methanol), the equilibrium overwhelmingly favors the more polar lactam form.[2][3] This is due to the lactam's ability to form stabilized, hydrogen-bonded dimers.[3] Consequently, the spectroscopic data acquired in solution is predominantly that of the 2(1H)-quinolone tautomer. All subsequent analysis in this guide is based on the assumption of the lactam form being the major species in solution.

Caption: Lactam-Lactim tautomeric equilibrium of the title compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific tautomer present in solution. The key is to observe the presence of either an O-H proton (lactim) or an N-H proton (lactam).

¹H NMR Spectral Data

In a solvent like DMSO-d₆, which is chosen for its ability to solubilize the compound while allowing for the observation of exchangeable protons, the spectrum is expected to clearly show a signal for the N-H proton of the lactam ring. The carboxylic acid proton will also be visible as a very broad singlet.

Table 1: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| COOH | ~13.0 - 14.0 | br s | Very broad singlet, concentration-dependent. |

| NH | ~11.8 - 12.0 | br s | Diagnostic peak for the lactam tautomer. |

| H6 | ~8.0 - 8.2 | d | Aromatic proton ortho to the carboxylic acid group. |

| H4 | ~7.8 - 7.9 | d | Vinylic proton of the quinolone ring. |

| H7, H8 | ~7.2 - 7.6 | m | Overlapping signals for the remaining aromatic protons. |

| H3 | ~6.5 - 6.6 | d | Vinylic proton adjacent to the carbonyl group. |

Note: These are predicted values based on data for structurally similar compounds like 2-quinolones and quinoline carboxylic acids. Precise values may vary.[4][5]

¹³C NMR Spectral Data

¹³C NMR provides further evidence for the lactam structure through the presence of two distinct carbonyl signals.

Table 2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C =O (Carboxylic Acid) | ~168 | |

| C =O (Lactam) | ~162 | Diagnostic for the keto form. |

| Aromatic/Vinylic Carbons | 115 - 145 | A complex region with 8 distinct signals. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides unambiguous evidence for the dominant tautomer by identifying key functional groups. The spectrum of a solid sample (e.g., KBr pellet or ATR) is a composite of intermolecular hydrogen bonding effects.

The diagnostic feature for the lactam form is the presence of a strong carbonyl (C=O) absorption band from the cyclic amide group. This, combined with the characteristic absorptions of the carboxylic acid group, creates a unique spectral fingerprint.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

|---|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid Dimer) | Broad | The extremely broad nature is characteristic of hydrogen-bonded carboxylic acids.[6] |

| ~3100 | N-H stretch | Medium | Confirms the presence of the lactam ring. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Indicates the carboxylic acid functional group.[6] |

| ~1660 | C=O stretch (Amide/Lactam) | Strong, Sharp | Diagnostic peak for the 2(1H)-quinolone form. |

| 1600 - 1450 | C=C and C=N stretches | Medium-Strong | Aromatic ring vibrations. |

| ~1250 | C-O stretch | Strong | Associated with the carboxylic acid group.[6] |

The absence of a sharp, distinct O-H band around 3300-3500 cm⁻¹ (typical for a phenolic -OH) and the presence of the strong lactam C=O band near 1660 cm⁻¹ are conclusive evidence for the dominance of the keto tautomer in the solid state.[7]

Part 3: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. The absorption maxima (λmax) are sensitive to both the tautomeric form and the solvent environment.[8][9] The lactam form, being a highly conjugated system, is expected to exhibit strong absorptions in the UV region.

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

| λmax (nm) | Electronic Transition | Notes |

|---|---|---|

| ~230 | π → π* | High-energy transition of the aromatic system. |

| ~280 | π → π* | Transition involving the benzene part of the ring. |

| ~330 | π → π* | Lower-energy transition characteristic of the extended conjugation in the 2(1H)-quinolone system.[9] |

The spectrum is typically recorded in a polar protic solvent like methanol or ethanol. Changes in pH will significantly alter the spectrum due to the deprotonation of the carboxylic acid and potentially the N-H group.

Part 4: Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended. The choice of methodology is driven by the need to unequivocally resolve the tautomeric state and obtain high-resolution data.

General Experimental Workflow

Caption: Standardized workflow for the spectroscopic characterization.

Step-by-Step Methodologies

1. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H and COOH protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a spectral width of -2 to 16 ppm, a 90° pulse, a relaxation delay of 2 seconds, and accumulate at least 16 scans.

-

¹³C NMR Acquisition: Acquire data with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence. A longer acquisition time (several hundred scans) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, followed by manual phase and baseline correction to ensure accurate integration and peak picking.

2. FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure adequate pressure is applied for good contact. This is the preferred method for its speed and simplicity.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹. Co-add a minimum of 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: Perform an ATR correction if using that accessory. Apply a baseline correction to the final spectrum for clear presentation.

3. UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in spectroscopic grade methanol. From this stock, prepare a dilute working solution (e.g., 10 µg/mL) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition: Scan the sample from 500 nm down to 200 nm. Use a quartz cuvette with a 1 cm path length. Record a baseline spectrum using the pure solvent (methanol) first and subtract it from the sample spectrum.

-

Data Processing: Identify the wavelengths of maximum absorbance (λmax) from the processed spectrum.

References

-

Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

-

MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

-

Impact Factor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]

-

PubMed. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

-

Semantic Scholar. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

-

PubChem. 2-Hydroxyquinoline-4-carboxylic acid. Available at: [Link]

-

The University of Auckland Research Repository. The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Available at: [Link]

-

ResearchGate. UV-vis spectra of 2 (c = 5.05 × 10 −5 M) in different solvents. Available at: [Link]

-

ResearchGate. Tautomerization between 2-quinolone and 2-hydroxyquinolone. Available at: [Link]

-

ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Available at: [Link]

-

Wikipedia. 2-Quinolone. Available at: [Link]

-

NIH National Center for Biotechnology Information. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Available at: [Link]

-

SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

PubMed. Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Available at: [Link]

-

ResearchGate. Tautomeric form of 4-quinolone (1). Available at: [Link]

-

ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Available at: [Link]

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

-

PubMed. Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. Available at: [Link]

Sources

- 1. 2-Quinolone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. impactfactor.org [impactfactor.org]

- 6. echemi.com [echemi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Understanding 2-Hydroxyquinoline-5-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxyquinoline-5-carboxylic Acid

This guide provides a comprehensive technical overview of the critical physicochemical parameters of this compound, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols. Our approach is grounded in the principles of causality and self-validation, ensuring that the methodologies described are robust and the data generated is reliable.

This compound (CAS No: 83734-43-4) is a heterocyclic aromatic compound featuring a quinoline core.[1][2] Its structure is characterized by a hydroxyl group at the 2-position and a carboxylic acid at the 5-position. This substitution pattern imparts a unique set of properties, including the potential for tautomerism between the enol (2-hydroxyquinoline) and the more stable keto (2-quinolone or 2-oxo-1,2-dihydroquinoline) forms.[3][4] The presence of both an acidic (carboxylic acid) and a weakly basic (quinoline nitrogen) functional group, alongside a phenolic hydroxyl group, suggests that its solubility and stability will be highly dependent on environmental conditions such as pH, light, and temperature.

This molecule serves as a valuable building block in medicinal chemistry and materials science.[5] A thorough understanding of its solubility is paramount for formulation development and ensuring bioavailability, while a comprehensive stability profile is essential for determining its shelf-life, storage conditions, and identifying potential degradation products.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 83734-43-4 | [1] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| Melting Point | 214-215 °C (decomposes) | [7][8] |

| Boiling Point | 472.7±45.0 °C (Predicted) | [7][8] |

| pKa | 3.50±0.20 (Predicted for carboxylic acid) | [7] |

| Appearance | Solid | [9] |

Part 1: The Solubility Profile

Solubility is a critical determinant of a compound's behavior in both in vitro assays and in vivo systems.[10] For this compound, its amphoteric nature and tautomerism are the primary drivers of its solubility characteristics.

Theoretical Framework: Structural Influences on Solubility

The solubility of this molecule is governed by an interplay between its functional groups:

-

Carboxylic Acid (C5): This acidic group (predicted pKa ≈ 3.5) will be deprotonated and negatively charged at pH values above its pKa, forming a carboxylate salt that significantly enhances aqueous solubility.[7]

-

Quinoline Nitrogen (N1): This nitrogen is weakly basic. At low pH, it can become protonated, forming a positively charged species and increasing solubility in acidic media.

-

2-Hydroxyl/2-Oxo Group: This group exists in a tautomeric equilibrium.[3] The keto form (2-quinolone) is generally more stable and less acidic than the enol form. Intramolecular hydrogen bonding in a related compound, 2-hydroxyquinoline-4-carboxylic acid, has been shown to enhance stability, which can influence crystal lattice energy and thus, solubility.[9]

The pH of the aqueous medium is therefore the most critical factor controlling the ionization state and, consequently, the solubility of the compound.

Caption: Workflow for a Forced Degradation Study.

Table 3: Representative Forced Degradation Study Summary (Hypothetical)

| Stress Condition | Reagent/Condition | Time | Observation | % Degradation | Major Degradants (RT) |

| Acidic | 0.1 N HCl | 24h, 60°C | No significant change | < 2% | - |

| Basic | 0.1 N NaOH | 8h, 60°C | Solution turned yellow | ~12% | D1 (4.5 min), D2 (6.1 min) |

| Oxidative | 3% H₂O₂ | 24h, RT | Solution turned brown | ~18% | D3 (5.2 min) |

| Thermal | 80°C (in solution) | 72h | Slight color change | ~5% | D1 (4.5 min) |

| Photolytic | ICH Q1B light exposure | 24h | No significant change | < 2% | - |

Causality Explanation: The hypothetical data suggests the molecule is relatively stable to acid and photolytic stress but susceptible to degradation under basic and oxidative conditions. The color change is a common indicator of degradation in aromatic systems. [3]The appearance of new peaks (D1, D2, D3) in the chromatogram confirms the formation of degradation products, which would then require structural elucidation.

Protocol: General Approach for Forced Degradation

This protocol provides a framework for systematically evaluating the stability of this compound.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). [11]2. Acid Hydrolysis: Dilute an aliquot of the stock solution with 0.1 N HCl. Heat the solution (e.g., at 60°C) and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis. [12][11]3. Base Hydrolysis: Repeat the process using 0.1 N NaOH. [12][11]4. Oxidative Degradation: Dilute an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and sample at various time points. [12]5. Thermal Degradation:

-

Solution: Heat a solution of the compound in a neutral solvent (e.g., water or buffer) at an elevated temperature (e.g., 80°C).

-

Solid State: Store the solid compound in a controlled temperature and humidity oven (e.g., 80°C / 75% RH). [6]6. Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [13]A control sample should be protected from light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and detecting co-eluting peaks. Mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the formation of degradation products. [14][12]

Conclusion

The solubility and stability of this compound are intrinsically linked to its molecular structure. Its amphoteric nature dictates a U-shaped pH-solubility profile, with minimum solubility near its isoelectric point and high solubility in acidic and alkaline conditions. Stability assessments, guided by ICH principles, are critical to understanding its degradation liabilities. Based on its functional groups, the compound is predicted to be most susceptible to oxidative and base-catalyzed degradation.

The experimental protocols outlined in this guide provide a robust framework for researchers to generate reliable data, enabling informed decisions in formulation, analytical method development, and overall drug development strategy.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- ICH Q1 guideline on stability testing of drug substances and drug products. (2026). European Medicines Agency.

- Solubility Test. (n.d.). AxisPharm.

- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency.

- ICH guidelines for stability studies 1. (2012). Slideshare.

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Google Scholar.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Aqueous Solubility. (n.d.).

- This compound | 83734-43-4. (n.d.). Biosynth.

- This compound CAS#: 83734-43-4. (n.d.). ChemicalBook.

- Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions. (n.d.). Benchchem.

- Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions. (n.d.). Benchchem.

- 2-hydroxyquinoline-4-carboxylic acid. (n.d.). SRIRAMCHEM.

- Forced Degrad

- Stability issues of 2-Hydroxyquinoline in aqueous solutions. (n.d.). Benchchem.

- development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.

- This compound | 83734-43-4. (n.d.). ChemicalBook.

- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.

- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.). Google Scholar.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties, Synthesis, and Biological Significance. (n.d.). Benchchem.

- 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). Anshul Specialty Molecules.

- This compound. (n.d.). LookChem.

Sources

- 1. This compound | 83734-43-4 | IDA73443 [biosynth.com]

- 2. This compound | 83734-43-4 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. This compound CAS#: 83734-43-4 [m.chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 10. Solubility Test | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. ijrpp.com [ijrpp.com]

- 13. snscourseware.org [snscourseware.org]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Equilibrium in 2-Hydroxyquinoline Systems: A Technical Guide for Drug Development Professionals

Abstract

The 2-hydroxyquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] Its profound biological and chemical versatility is intrinsically linked to a fascinating chemical phenomenon: prototropic tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium between 2-hydroxyquinoline (the enol form) and its more stable keto counterpart, 2-quinolone. We will delve into the structural nuances of these tautomers, the physicochemical factors governing their interconversion, and the state-of-the-art analytical techniques employed for their characterization. By understanding the causality behind experimental choices and the implications of this tautomeric balance, researchers and drug development professionals can better harness the potential of this privileged scaffold in the design of next-generation therapeutics.

The Fundamental Duality: Understanding the Keto-Enol Tautomerism of 2-Hydroxyquinoline

2-Hydroxyquinoline, systematically named quinolin-2-ol, is a heterocyclic aromatic compound that rarely exists solely in this form.[1] It is in a dynamic equilibrium with its constitutional isomer, 2-quinolone, also known as 2(1H)-quinolinone or carbostyril.[1][3] This rapid interconversion is a classic example of keto-enol tautomerism, a process involving the migration of a proton and a concurrent shift of a double bond.[1]

-

The Enol Form (Lactim): 2-Hydroxyquinoline possesses a hydroxyl (-OH) group on the second carbon of the quinoline ring. In this form, the heterocyclic ring maintains a higher degree of aromaticity.[1]

-

The Keto Form (Lactam): 2-Quinolone features a carbonyl group (C=O) at the C2 position and a proton on the nitrogen atom (N-H). This structure is classified as a cyclic amide, or lactam.[1]

The position of this equilibrium is not static; it is profoundly influenced by the molecule's environment, including its physical state, the polarity of the solvent, and the ambient pH.[1] However, in most conditions, the equilibrium heavily favors the thermodynamically more stable keto (lactam) form.[1][4] This stability is attributed to the robust cyclic amide structure and its capacity for forming strong intermolecular hydrogen bonds.[1] In aqueous solutions, the lactam form is estimated to be more stable than the lactim form by approximately 5 kcal/mol.[1]

Caption: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Characterizing the Equilibrium: A Multi-Faceted Analytical Approach

A comprehensive understanding of the 2-hydroxyquinoline/2-quinolone tautomeric equilibrium necessitates a combination of sophisticated spectroscopic and computational techniques. Each method provides a unique window into the structure, relative populations, and dynamics of the tautomers under various conditions.[1]

Spectroscopic Interrogation

Spectroscopic methods are the bedrock for identifying and quantifying tautomeric forms in both solution and the solid state.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying the dominant tautomer in solution and, in some cases, quantifying the ratio of the two forms.

-

¹H NMR: The presence of a broad signal corresponding to the N-H proton in the 2-quinolone form is a key diagnostic marker. Conversely, the O-H proton of the 2-hydroxyquinoline form would present a different chemical shift.

-

¹³C NMR: The chemical shift of the C2 carbon is highly informative. A signal in the range of a carbonyl carbon is indicative of the keto form, while a signal characteristic of a carbon bearing a hydroxyl group points to the enol form.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the 2-hydroxyquinoline compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrumental Analysis:

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹³C NMR spectrum. A proton-decoupled sequence is standard.

-

-

Data Analysis:

-

Integrate the signals in the ¹H NMR spectrum to determine the relative populations of the tautomers if both are present in detectable amounts.

-

Analyze the chemical shifts in both spectra to confirm the dominant tautomeric form.

-

2.1.2. UV-Visible (UV-Vis) Spectroscopy

The distinct electronic transitions of the enol and keto forms give rise to different UV-Vis absorption spectra, making this a valuable technique for differentiation.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of the compound in a range of solvents with varying polarities (e.g., hexane, acetonitrile, water). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically below 1.0 AU).

-

Instrumental Analysis: Record the absorption spectrum over a wavelength range of approximately 200-450 nm using a dual-beam spectrophotometer. Use the pure solvent as a reference.

-

Data Analysis: Compare the absorption maxima (λ_max) in different solvents. Shifts in λ_max can provide insights into the predominant tautomeric form in each solvent.

2.1.3. Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic functional groups of each tautomer.

-

Keto Form: A strong absorption band corresponding to the C=O stretching vibration is a definitive feature. The N-H stretch will also be present.

-

Enol Form: The presence of a broad O-H stretching band and the absence of a strong C=O stretch are indicative of the enol form.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid-state analysis, prepare a KBr pellet or a mull. For solution-phase analysis, use a suitable solvent that does not have interfering absorptions in the regions of interest.

-

Instrumental Analysis: Acquire the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the key stretching frequencies to determine the dominant tautomer in the sample.

Solid-State Characterization: X-ray Crystallography

X-ray crystallography provides unambiguous structural determination of the tautomeric form present in the solid state. By irradiating a single crystal with X-rays, the precise atomic arrangement can be determined, confirming bond lengths and angles that definitively distinguish between the keto and enol structures.[1]

Computational Chemistry

In silico methods are invaluable for complementing experimental data. Quantum chemical calculations can be employed to:

-

Construct the 3D structures of both tautomers.

-

Calculate their relative thermodynamic stabilities.

-

Predict spectroscopic properties (NMR, IR, UV-Vis) to aid in the interpretation of experimental spectra.

Factors Governing the Tautomeric Equilibrium

The delicate balance between the 2-hydroxyquinoline and 2-quinolone forms is dictated by a confluence of factors. A thorough understanding of these influences is critical for controlling the properties and reactivity of these compounds.

-

Solvent Polarity: The polarity of the solvent plays a pivotal role. Polar solvents tend to favor the more polar keto form, while nonpolar solvents may shift the equilibrium towards the less polar enol form.[1]

-

pH: The acidity or basicity of the medium can significantly impact the equilibrium by influencing the protonation state of the molecule.

-

Substituent Effects: The electronic nature of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups, for instance, can influence the acidity of the N-H and O-H protons, thereby affecting the equilibrium.[4]

-

Aromaticity: The enol form preserves the aromaticity of the quinoline ring system, which is a significant stabilizing factor. The keto form, to some extent, disrupts this aromaticity.

Caption: Key factors influencing the tautomeric equilibrium of 2-hydroxyquinoline.

Implications for Drug Design and Development

The tautomeric nature of 2-hydroxyquinoline is not merely a chemical curiosity; it has profound implications for drug design and development. The dominant tautomeric form dictates the molecule's three-dimensional shape, its hydrogen bonding capabilities, and its overall electronic properties. These features, in turn, govern how the molecule interacts with its biological target.[1]

-

Receptor Binding: The distinct geometries and hydrogen bond donor/acceptor patterns of the keto and enol forms can lead to significantly different binding affinities and selectivities for a given receptor or enzyme active site.

-

Physicochemical Properties: Tautomerism influences key drug-like properties such as solubility, lipophilicity (logP), and pKa. These properties are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chemical Reactivity: The two tautomers exhibit different chemical reactivities. For example, in alkylation reactions, both the nitrogen and oxygen atoms can act as nucleophiles, potentially leading to a mixture of N-alkylated and O-alkylated products.[4] Careful control of reaction conditions is necessary to achieve the desired regioselectivity.

The 2-hydroxyquinoline scaffold is a key component in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][5] By understanding and controlling the tautomeric equilibrium, medicinal chemists can fine-tune the properties of these molecules to optimize their therapeutic efficacy.

Conclusion

The tautomerism of 2-hydroxyquinoline is a fundamental and critically important aspect of its chemistry. The equilibrium, which heavily favors the 2-quinolone (keto) form in most environments, is a dynamic process influenced by a variety of factors.[1] A multi-pronged analytical approach, combining high-resolution spectroscopy, X-ray crystallography, and computational modeling, is essential for a comprehensive understanding of this phenomenon. For researchers in drug discovery and development, a deep appreciation of this tautomeric duality is paramount for the rational design of novel therapeutics that effectively harness the rich chemical and biological potential of the 2-hydroxyquinoline scaffold.

References

-

Spectroscopy and Structure of 2-Hydroxyqulnoline - Bernstein Group. Available from: [Link]

-

The Versatility of 2-Hydroxyquinoline in Chemical Synthesis. Available from: [Link]

-

Synthesis of hydroxyquinolines from various 2‐methylquinolines. Reaction conditions - ResearchGate. Available from: [Link]

-

A Thermochemical Computational Study on Hydroxyquinolines and their Azulene Analogues - ChemRxiv. Available from: [Link]

-

Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC - NIH. Available from: [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available from: [Link]

-

Biological activity of natural 2-quinolinones - ResearchGate. Available from: [Link]

Sources

A Technical Guide to the Natural Sourcing and Isolation of 2-Hydroxyquinoline-5-carboxylic Acid for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyquinoline-5-carboxylic acid, with a focus on its natural sourcing and proposed isolation methodologies. While direct evidence for the natural occurrence of this specific isomer is limited in current scientific literature, this document synthesizes established principles of phytochemistry and alkaloid isolation to present a robust, hypothetical framework for its extraction and purification. By examining the properties of structurally related, naturally occurring quinoline carboxylic acids, we delineate a scientifically rigorous approach for researchers and drug development professionals. This guide offers detailed experimental protocols, from initial extraction to final purification, supported by expert rationale and visual workflows, to empower the scientific community in the exploration of this potentially valuable bioactive compound.

Introduction: The Quinoline Carboxylic Acid Scaffold

Quinoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Within this family, hydroxyquinoline carboxylic acids are of particular interest due to their potential as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This compound (CAS No: 83734-43-4) is a specific isomer whose natural origins and biosynthetic pathways are not yet well-defined in the public domain.

This guide addresses the existing knowledge gap by first exploring the known natural sources of analogous quinoline carboxylic acids and then leveraging this information to construct a detailed, hypothetical protocol for the isolation of the target compound. The methodologies described herein are based on established and validated techniques for alkaloid and natural product extraction, tailored to the predicted physicochemical properties of this compound.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a target molecule is fundamental to designing an effective isolation and purification strategy. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 214-215 °C (with decomposition) | |

| Boiling Point (Predicted) | 472.7±45.0 °C | |

| pKa (Predicted) | 3.50±0.20 | |

| Solubility | Soluble in polar organic solvents | [1] |

The presence of both a carboxylic acid group (predicted pKa ~3.50) and a weakly basic quinoline nitrogen, along with a hydroxyl group, suggests an amphoteric nature. This is a critical consideration for developing an acid-base extraction and purification strategy. The molecule's tautomeric equilibrium between the 2-hydroxy (enol) form and the 2-quinolone (keto) form can also influence its reactivity and solubility in different solvent systems.[2]

Natural Occurrence of Structurally Related Quinolines

While this compound has not been definitively reported from a natural source, several structurally similar compounds have been isolated from various organisms. These examples provide valuable clues for potential sources and inform the development of our hypothetical isolation protocol.

-

2-Hydroxyquinoline-4-carboxylic acid: This isomer has been reported to occur in the opium poppy, Papaver somniferum.[3]

-

5-Hydroxyquinoline-2-carboxylic acid: This compound has been identified as a bacterial metabolite.[4][5] Specifically, it is a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid by strain BN6.[4][5]

-

Other Quinolines: The Cinchona plant is a well-known source of quinoline alkaloids like quinine.[6]

The existence of these related compounds in both the plant and microbial kingdoms suggests that future investigations into novel plant species or microbial fermentation broths may yet reveal a natural source for this compound.

Proposed Isolation and Purification Protocol

The following section details a hypothetical, yet scientifically robust, protocol for the isolation of this compound from a theoretical plant source. This protocol is designed based on the principles of alkaloid extraction and is tailored to the physicochemical properties of the target molecule.

General Workflow

The overall strategy involves an initial extraction from the prepared plant material, followed by a liquid-liquid acid-base extraction to selectively isolate the acidic and amphoteric compounds, and concluding with chromatographic purification and recrystallization.

Caption: Proposed workflow for the isolation of this compound.

Step-by-Step Experimental Protocol

Step 1: Preparation of Plant Material

-

Objective: To increase the surface area of the plant material for efficient solvent penetration.

-

Procedure:

-

Obtain the dried plant material (e.g., leaves, bark, or roots).

-

Grind the material into a moderately coarse powder using a mechanical grinder.

-

If the material is rich in lipids, pre-extract with a non-polar solvent like n-hexane in a Soxhlet apparatus to defat the sample.[6] Discard the hexane extract.

-

Step 2: Initial Solvent Extraction

-

Objective: To extract a broad range of secondary metabolites, including the target compound, from the plant matrix.

-

Rationale: Methanol is a polar solvent capable of extracting a wide array of compounds, including alkaloids and their salts.[7]

-

Procedure:

-

Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

-

Alternatively, for more efficient extraction, perform Soxhlet extraction with methanol for 8-12 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Step 3: Acid-Base Liquid-Liquid Extraction

-

Objective: To selectively separate the acidic target compound from neutral and basic impurities.

-

Rationale: This technique exploits the acidic nature of the carboxylic acid group. By adjusting the pH, the solubility of the target compound can be manipulated between aqueous and organic phases.

-

Procedure:

-

Redissolve the crude methanol extract in a mixture of ethyl acetate and water.

-

Add a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to the separatory funnel and shake vigorously. The this compound will deprotonate to form a water-soluble carboxylate salt and partition into the aqueous phase.

-

Separate the aqueous layer. Wash the organic layer with fresh sodium bicarbonate solution to ensure complete extraction.

-

Combine the aqueous fractions.

-

Slowly acidify the combined aqueous phase with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.[8] This will protonate the carboxylate, causing the neutral this compound to precipitate if its concentration is high enough, or to become extractable into an organic solvent.

-

Extract the acidified aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate or chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified acidic fraction.

-

Caption: Workflow for acid-base liquid-liquid extraction.

Step 4: Chromatographic Purification

-

Objective: To isolate this compound from other acidic co-extractives.

-

Procedure (Column Chromatography):

-

Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or dichloromethane).

-

Dissolve the purified acidic fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually adding methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and a UV lamp for visualization.

-

Combine the fractions containing the pure compound.

-

Step 5: Final Purification by Recrystallization

-

Objective: To obtain the final product in high purity.

-

Procedure:

-

Dissolve the isolated compound from the chromatography step in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Conclusion and Future Outlook

This technical guide presents a detailed, scientifically-grounded framework for the isolation of this compound. While the natural occurrence of this specific molecule remains to be definitively established, the protocols outlined here provide a clear and actionable strategy for researchers. The proposed methods are adaptable and can be optimized based on the specific matrix from which the compound might be sourced in the future.